2-(4-Chloro-3,5-dimethylphenoxy)ethanol
Overview
Description
Synthesis Analysis
The synthesis of related chlorophenyl ethanol derivatives is described in the papers. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol is achieved through metabolic formation and has been identified as a major urinary metabolite in rats after administration of a related parent drug . Another synthesis process is outlined for 2-(4-Chlorophenyl)ethanol, which involves esterification and reduction from 2-(4-chlorophenyl)acetic acid, with the reaction yielding over 95% of the product under specific conditions . These methods could potentially be adapted for the synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Chloro-3,5-dimethylphenoxy)ethanol can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a molecular complex involving 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol has been elucidated, revealing a centrosymmetric 1:2 hydrogen-bonded adduct with a layer-type architecture . This suggests that the molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol could also be studied using similar crystallographic techniques to understand its interactions and bonding patterns.
Chemical Reactions Analysis
The chemical reactions involving chlorophenyl ethanol derivatives are not extensively covered in the provided papers. However, the enzymatic process for preparing chiral alcohols, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, is detailed, indicating that biocatalysis can be an effective method for obtaining high-purity chiral intermediates . This information could be relevant when considering the chemical reactions and potential biocatalytic processes that 2-(4-Chloro-3,5-dimethylphenoxy)ethanol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol are not directly reported in the papers. However, the properties of structurally related compounds can provide some context. For example, the metabolic formation and hypocholesteremic effect of a chlorophenyl ethanol derivative suggest that these compounds can have significant biological activity . The high yield and purity achieved in the synthesis of 2-(4-Chlorophenyl)ethanol also indicate that the compound is stable under certain reaction conditions . These insights can be used to infer the potential properties of 2-(4-Chloro-3,5-dimethylphenoxy)ethanol, such as its stability, reactivity, and possible biological effects.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXFXOSXXYLVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206981 | |
Record name | Ethanol, 2-((4-chloro-3,5-xylyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)ethanol | |
CAS RN |
5825-79-6 | |
Record name | 2-(4-Chloro-3,5-xylyloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5825-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-3,5-xylyloxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005825796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chloro-3,5-dimethylphenoxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-((4-chloro-3,5-xylyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-CHLORO-3,5-XYLYLOXY)-ETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-Chloro-3,5-xylyloxy)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4W89QL3S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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